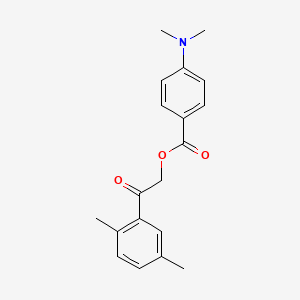![molecular formula C17H20N2O4S B5719507 N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]-2-naphthalenesulfonamide](/img/structure/B5719507.png)
N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]-2-naphthalenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related naphthalenesulfonamide derivatives involves various chemical reactions, starting from basic naphthalene compounds. One approach involves reacting naphthalen-1-amine with different sulfonyl chlorides under controlled conditions, leading to various naphthalenesulfonamide derivatives. Another common method is the multicomponent reaction involving naphthol, morpholine, and other reagents, resulting in morpholine-substituted naphthalenesulfonamides (Abbasi et al., 2015).
Molecular Structure Analysis
The molecular structure of similar naphthalenesulfonamide compounds has been studied using X-ray diffraction, revealing detailed geometric parameters. These structures often show significant dihedral angles between the naphthalene system and attached rings, contributing to the compound's biological activity. Intramolecular hydrogen bonds and molecular conformations, such as the chair conformation of morpholine rings, play a critical role in the stability and reactivity of these compounds (Xin-yuan Chen et al., 2011).
Chemical Reactions and Properties
Naphthalenesulfonamides undergo various chemical reactions, reflecting their rich chemistry. They can participate in palladium-catalyzed dearomatization reactions, forming new bonds and structures. The reactivity is influenced by the electronic and steric properties of the substituents attached to the naphthalene core. The functional groups, such as the morpholine moiety, can undergo transformations, affecting the compound's overall chemical properties (Hujun Xie et al., 2013).
Physical Properties Analysis
The physical properties of naphthalenesulfonamides, such as solubility, melting point, and absorption characteristics, are crucial for their application in various fields. For example, the solubility in water and organic solvents determines their usability in pharmaceutical formulations or industrial processes. The melting point can provide information on the compound's stability and purity. Absorption characteristics, particularly in the UV-visible range, are essential for photoinitiator applications and can be influenced by the molecular structure (Fatma Ozcan et al., 2023).
Chemical Properties Analysis
The chemical properties of naphthalenesulfonamides, such as acidity, basicity, and reactivity towards different reagents, define their interactions and functions in biological systems or chemical reactions. The electron-donating or withdrawing nature of the substituents attached to the naphthalene core can significantly affect these properties, influencing the compound's role as an inhibitor, activator, or stabilizer in various biochemical and chemical contexts.
References
- Abbasi, M., Manzoor, S., Aziz-ur-Rehman, Siddiqui, S. Z., Ahmad, I., Malik, R., Ashraf, M., Qurat-ul-ain, Shah, S. (2015). Synthetic N-Alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides as Potent Antibacterial Agents. Pakistan Journal of Chemistry, 5, 23-29. Link.
- Xin-yuan Chen, Min-Min Zhao, X. Qian, Shao-gang Hou. (2011). 4-[(2-Hydroxynaphthalen-1-yl)(morpholin-4-yl)methyl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 67, o3484. Link.
- Hujun Xie, Hong Zhang, Zhenyang Lin. (2013). DFT Studies on the Palladium-Catalyzed Dearomatization Reaction between Chloromethylnaphthalene and the Cyclic Amine Morpholine. Organometallics, 32, 2336-2343. Link.
- Fatma Ozcan, Z. Dogruyol, Sevnur Keskin Dogruyol. (2023). 4-methyl-4-[2-(naphthalene)-2-oxoethyl] morpholin-4-ium iodide as a water-soluble photoinitiator. Polimery. Link.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound would depend on its intended application. If it’s a novel compound, initial studies would likely focus on characterizing its physical and chemical properties, and if it’s intended to be a drug molecule, future research could involve studying its biological activity and pharmacokinetic properties .
Propiedades
IUPAC Name |
N-methyl-N-(2-morpholin-4-yl-2-oxoethyl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-18(13-17(20)19-8-10-23-11-9-19)24(21,22)16-7-6-14-4-2-3-5-15(14)12-16/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOAVTWSLDOYTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCOCC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49640795 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

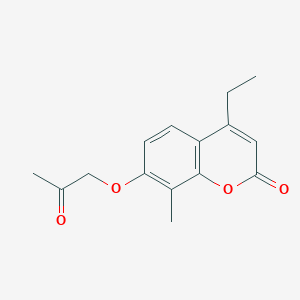
![N-{2-[2-(4-ethoxybenzylidene)hydrazino]-1-methyl-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5719429.png)
![4-nitro-N-[2-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5719440.png)
![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5719458.png)
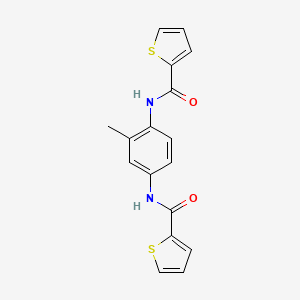
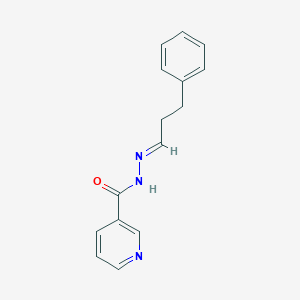

![2-(4-methoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5719481.png)
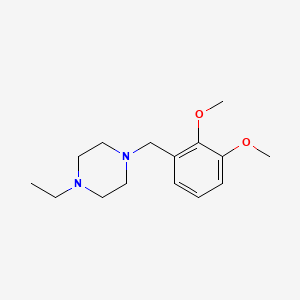
![6-methyl-5-phenyl-4-[(2-phenylethyl)amino]-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5719491.png)
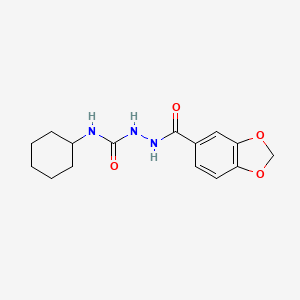
![3-ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5719503.png)
![methyl [(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5719510.png)
